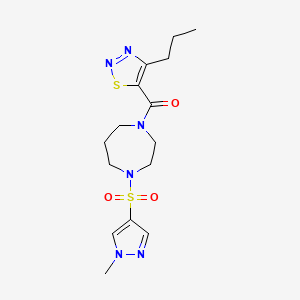
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H22N6O3S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that combines a pyrazole moiety with a diazepane and a thiadiazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C16H22N4O4S2, with a molecular weight of approximately 394.50 g/mol. The structural features include:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Diazepane Structure : Often associated with neuroactive compounds.
- Thiadiazole Moiety : Recognized for its antimicrobial and anticancer activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic pathways in cancer cells.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:
- Compounds derived from thiadiazole scaffolds showed significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50=2.32mug/mL for certain derivatives) .
The mechanism often involves:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increasing the Bax/Bcl-2 ratio and activating caspases leading to programmed cell death.
Antimicrobial Activity
Compounds featuring thiadiazole and pyrazole rings have been reported to exhibit antimicrobial properties against various pathogens. The specific activity against bacteria and fungi remains an area of active research.
Case Studies
- In Vitro Studies : A study on related compounds demonstrated that modifications in the substituents significantly influenced their anticancer potency. For example, increasing lipophilicity through alkyl substitutions enhanced activity against MCF-7 cells .
- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could selectively target tumor cells in animal models, suggesting potential for further development as targeted therapies .
Comparative Analysis
A comparison with structurally similar compounds reveals that the presence of both pyrazole and diazepane moieties may confer unique biological properties:
| Compound Name | Structure | Notable Activity | IC50 Value |
|---|---|---|---|
| Compound A | Pyrazole-Diazepane | Anticancer | 5.36 µg/mL |
| Compound B | Thiadiazole-Piperazine | Antimicrobial | 10.10 µg/mL |
| Target Compound | Pyrazole-Diazepane-Thiadiazole | Anticancer/Antimicrobial | TBD |
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S2/c1-3-5-13-14(25-18-17-13)15(22)20-6-4-7-21(9-8-20)26(23,24)12-10-16-19(2)11-12/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBOBSDSQCRLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














